BenchChemオンラインストアへようこそ!

3,3-Dibromo-1,1,1-trifluorobutan-2-one

Physicochemical characterization Purification optimization Distillation parameters

3,3-Dibromo-1,1,1-trifluorobutan-2-one (CAS 382-12-7; molecular formula C₄H₃Br₂F₃O; MW 283.87 g/mol) is an α,α-dihalogenated trifluoromethyl ketone characterized by two geminal bromine atoms at the α-carbon adjacent to a trifluoroacetyl carbonyl. The compound belongs to the broader class of trifluoromethyl α-haloketones, which are recognized as versatile fluorinated building blocks capable of reacting in 1,2- and 1,4-addition modes due to the combined electronic effects of the CF₃ group and halogen substituents.

Molecular Formula C4H3Br2F3O
Molecular Weight 283.87 g/mol
CAS No. 382-12-7
Cat. No. B1354381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dibromo-1,1,1-trifluorobutan-2-one
CAS382-12-7
Molecular FormulaC4H3Br2F3O
Molecular Weight283.87 g/mol
Structural Identifiers
SMILESCC(C(=O)C(F)(F)F)(Br)Br
InChIInChI=1S/C4H3Br2F3O/c1-3(5,6)2(10)4(7,8)9/h1H3
InChIKeyPGSQEGOEFZQFIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Dibromo-1,1,1-trifluorobutan-2-one (CAS 382-12-7) – Structural Identity and Compound-Class Positioning for Procurement Decisions


3,3-Dibromo-1,1,1-trifluorobutan-2-one (CAS 382-12-7; molecular formula C₄H₃Br₂F₃O; MW 283.87 g/mol) is an α,α-dihalogenated trifluoromethyl ketone characterized by two geminal bromine atoms at the α-carbon adjacent to a trifluoroacetyl carbonyl [1]. The compound belongs to the broader class of trifluoromethyl α-haloketones, which are recognized as versatile fluorinated building blocks capable of reacting in 1,2- and 1,4-addition modes due to the combined electronic effects of the CF₃ group and halogen substituents [2]. Its structural signature—a butan-2-one backbone bearing both a CF₃ group and two α-bromine atoms—distinguishes it from the more commonly cited 1,1-dibromo-3,3,3-trifluoroacetone analog (CAS 431-67-4), which lacks the α-methyl substituent present in the target compound and therefore exhibits different steric and electronic properties at the reactive α-carbon [1].

Why 3,3-Dibromo-1,1,1-trifluorobutan-2-one Cannot Be Interchanged with Mono-Bromo or Non-Halogenated Trifluoromethyl Ketone Analogs in Synthesis


The α,α-dibromo substitution pattern of 3,3-dibromo-1,1,1-trifluorobutan-2-one confers reactivity that is mechanistically inaccessible to mono-bromo analogs such as 3-bromo-1,1,1-trifluorobutan-2-one (CAS 382-01-4) or the non-halogenated parent 1,1,1-trifluorobutan-2-one (CAS 381-88-4). The presence of two geminal bromine atoms enables hydrolysis to form trifluoropyruvaldehyde hydrate upon treatment with aqueous sodium acetate—a transformation that the mono-bromo analog cannot undergo directly and that constitutes a key entry point for constructing trifluoromethyl-substituted heterocycles including imidazoles and pyrazines . Additionally, the boiling point of the dibromo compound (~124 °C) exceeds that of the mono-bromo analog (91–93 °C) by approximately 31–33 °C and that of the non-halogenated parent (50–51 °C) by over 70 °C, directly impacting distillation-based purification strategies. These physicochemical and reactivity differences make generic substitution without re-optimization of reaction conditions likely to fail.

Quantitative Comparative Evidence for 3,3-Dibromo-1,1,1-trifluorobutan-2-one Versus Closest Structural Analogs


Boiling Point Differentiation: 3,3-Dibromo-1,1,1-trifluorobutan-2-one vs. Mono-Bromo and Non-Halogenated Analogs

The boiling point of 3,3-dibromo-1,1,1-trifluorobutan-2-one is reported as 124 °C , which is 31–33 °C higher than that of the mono-bromo analog 3-bromo-1,1,1-trifluorobutan-2-one (91–93 °C) and approximately 73–74 °C higher than the non-halogenated parent 1,1,1-trifluorobutan-2-one (50–51 °C) . This progressive boiling point elevation correlates with increasing molecular weight and polarizability conferred by successive bromine substitution (MW: 126.08 → 204.97 → 283.87 g/mol). The substantial gap between the dibromo and mono-bromo compounds has practical implications for fractional distillation protocols.

Physicochemical characterization Purification optimization Distillation parameters

Hydrolytic Access to Trifluoropyruvaldehyde Hydrate: Synthetic Pathway Unique to α,α-Dibromo Trifluoromethyl Ketones

α,α-Dibromo trifluoromethyl ketones undergo hydrolysis with aqueous sodium acetate to yield trifluoropyruvaldehyde hydrate, a versatile electrophilic synthon for constructing trifluoromethyl-substituted heterocycles . This transformation has been explicitly demonstrated for the closely related analog 1,1-dibromo-3,3,3-trifluoroacetone (CAS 431-67-4), which forms trifluoropyruvaldehyde hydrate upon NaOAc treatment and has been employed in the synthesis of fused pyrazine derivatives (J. Org. Chem., 1993, 58, 4033) . The mono-bromo analog 3-bromo-1,1,1-trifluorobutan-2-one cannot access this glyoxal hydrate intermediate directly because it lacks the second leaving group required for the hydrolysis–elimination sequence. The target compound (382-12-7), bearing the requisite α,α-dibromo motif, is expected to exhibit analogous reactivity.

Heterocycle synthesis Trifluoromethyl building blocks Glyoxal equivalents

Regulatory Classification: PFAS Designation and Its Impact on Procurement in Regulated Jurisdictions

3,3-Dibromo-1,1,1-trifluorobutan-2-one is classified as a PFAS (per- and polyfluoroalkyl substance) chemical in the Taiwanese SAS (Searching, Assessment, and Screening system for safer alternative chemicals) database, based on its trifluoromethyl moiety [1]. The SAS database is a government-operated hazard screening platform aligned with international chemical substitution initiatives. The compound's PFAS classification carries procurement implications distinct from the mono-bromo analog 3-bromo-1,1,1-trifluorobutan-2-one, which shares the same CF₃-containing molecular skeleton and would similarly fall under PFAS scrutiny. However, the target compound's higher molecular weight (283.87 vs. 204.97 g/mol) and the presence of two bromine atoms may trigger different hazard classification thresholds under specific regulatory frameworks (e.g., EU REACH, U.S. TSCA) [1].

PFAS classification Regulatory compliance Chemical procurement risk

Commercial Availability and Purity Grade Comparison Across Approved Vendors

3,3-Dibromo-1,1,1-trifluorobutan-2-one is commercially available from multiple approved vendors at specified purity grades: Fluorochem offers 95% purity with full GHS hazard classification (H302, H315, H319, H335) and SDS documentation ; AKSci supplies the compound at 95% minimum purity with long-term storage specification (cool, dry place) ; Fluoropharm lists a higher purity grade of NLT 98% under catalog OF17619, categorized as a fluorinated pharmaceutical intermediate . The mono-bromo analog 3-bromo-1,1,1-trifluorobutan-2-one is available at 95–97% purity from multiple vendors (AKSci, Alfa Chemistry) at a lower molecular weight (204.97 g/mol) . The 98% purity option for the target compound provides a higher-assay alternative for applications requiring stringent stoichiometric control.

Purity specification Vendor sourcing Quality assurance

α-Methyl Substitution: Steric Differentiation from the Acetone-Backbone Analog 1,1-Dibromo-3,3,3-trifluoroacetone

The target compound (C₄H₃Br₂F₃O) differs from the more extensively studied 1,1-dibromo-3,3,3-trifluoroacetone (CAS 431-67-4; C₃HBr₂F₃O) by the presence of a methyl group at the α-carbon [1][2]. This additional methyl substituent introduces steric hindrance at the reactive center, which can modulate the regioselectivity of nucleophilic attack at the carbonyl and influence the kinetic profile of substitution/elimination pathways. Quantum-chemical calculations at the B3LYP/6-311G** level on related α-bromo-β-arylalkenyl trifluoromethyl ketones have demonstrated that steric and electronic factors can produce isomer stability differences of 4–5 kcal/mol [3], indicating that seemingly minor structural variations can have measurable energetic consequences.

Steric effects Reactivity tuning Chemoselectivity

GHS Hazard Profile and Safe Handling Requirements Relative to Mono-Bromo Analog

3,3-Dibromo-1,1,1-trifluorobutan-2-one carries a comprehensive GHS hazard classification: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation), with Signal Word 'Warning' and Pictogram GHS07 . This hazard profile is broadly comparable to the mono-bromo analog 3-bromo-1,1,1-trifluorobutan-2-one, which requires similar handling precautions. However, the dibromo compound's higher molecular weight and lower volatility (bp 124 °C vs. 91–93 °C) may reduce inhalation exposure risk during routine laboratory operations, though this does not eliminate the requirement for fume hood use as specified by P260/P271 precautionary codes .

Safety assessment GHS classification Laboratory handling

Recommended Application Scenarios for 3,3-Dibromo-1,1,1-trifluorobutan-2-one Based on Differentiated Evidence


Synthesis of Trifluoromethyl-Substituted Heterocycles via Trifluoropyruvaldehyde Hydrate Intermediate

In medicinal chemistry programs synthesizing CF₃-bearing imidazoles, pyrazines, or related nitrogen heterocycles, 3,3-dibromo-1,1,1-trifluorobutan-2-one offers a two-step entry: NaOAc-mediated hydrolysis to trifluoropyruvaldehyde hydrate followed by condensation with ortho-diamines or aldehydes in the presence of ammonia [1]. This route has precedent in the synthesis of 4-(trifluoromethyl)imidazole-based neuroprotective nitrones (J. Med. Chem. 2000, 43, 2165–2175) from the acetone analog (CAS 431-67-4), and the target compound's α-methyl group may impart differential steric control in the cyclocondensation step [1]. The mono-bromo analog cannot access this pathway, making the dibromo compound the appropriate procurement choice for this synthetic strategy.

Pharmaceutical Intermediate Sourcing Requiring High Purity (>97%) with Full Documentation Package

For GLP/GMP-adjacent medicinal chemistry or process chemistry groups requiring fluorinated building blocks with verified purity ≥98%, the Fluoropharm OF17619 grade (NLT 98%) provides an assay specification exceeding the 95–97% typical of the mono-bromo analog. The availability of comprehensive SDS documentation including 17 precautionary codes , together with the compound's classification as a fluorinated pharmaceutical intermediate, supports quality assurance and regulatory documentation requirements in early-stage drug discovery procurement workflows.

Reaction Optimization Studies Exploiting Steric Differentiation at the α-Carbon

In mechanistic investigations of nucleophilic substitution and elimination pathways at α-halogenated trifluoromethyl ketones, the target compound provides a sterically differentiated substrate relative to the widely studied 1,1-dibromo-3,3,3-trifluoroacetone (CAS 431-67-4) [2]. The α-methyl group introduces steric hindrance that can be exploited to probe steric versus electronic control in reactions with nitrogen nucleophiles, an area highlighted as 'unusual and often unpredictable' in the recent review by Rulev (Eur. J. Org. Chem. 2018) [3]. The compound thus serves as a probe substrate for academic and industrial groups studying the scope and limitations of α-haloketone reactivity.

PFAS-Compliance-Aware Procurement in Jurisdictions with Emerging Fluorochemical Regulations

Organizations operating under institutional or governmental PFAS phase-out policies can reference the SAS database classification of 3,3-dibromo-1,1,1-trifluorobutan-2-one [4] as part of their chemical alternatives assessment process. While the compound is PFAS-classified, the SAS hazard assessment indicates 'data insufficient' for all evaluated toxicological endpoints (carcinogenicity, mutagenicity, reproductive toxicity, developmental toxicity, endocrine disruption) [4], which may support a 'data gap' justification for time-limited research use when a PFAS-containing building block is scientifically necessary and no non-fluorinated alternative exists for the target molecular scaffold.

Quote Request

Request a Quote for 3,3-Dibromo-1,1,1-trifluorobutan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.